Higher Molecular Weight versus the 4‑Tolyl Analog Indicates Increased Lipophilic Bulk
The 4‑ethylphenyl substituent of the target compound adds a methylene unit (−CH2−) relative to the 4‑tolyl analog 3‑amino‑1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑4‑(p‑tolyl)azetidin‑2‑one. This results in a molecular weight increase of 14.07 g/mol (324.37 vs. 310.3 g/mol) . The mass increment corresponds to a larger molecular volume and is predicted to increase lipophilicity by approximately +0.5 logP units based on Hansch–Leo fragment constants [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 324.37 g/mol |
| Comparator Or Baseline | 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one: 310.3 g/mol (calculated from molecular formula C18H18N2O3) |
| Quantified Difference | +14.07 g/mol (+4.5%) |
| Conditions | Calculated from molecular formulae using IUPAC atomic masses; no experimental measurement available. |
Why This Matters
The higher molecular weight directly affects membrane permeability and solubility, making the ethyl analog a more lipophilic probe for SAR studies where hydrophobic occupancy is being explored.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. New York: Wiley; 1979. View Source
